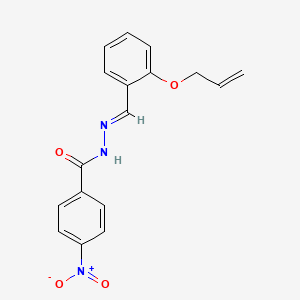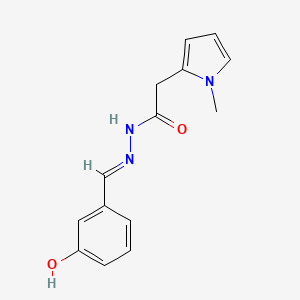![molecular formula C23H22N4S B11979709 5-(Biphenyl-4-yl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B11979709.png)
5-(Biphenyl-4-yl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,1’-BIPHENYL)-4-YL-4-(4-METHYL-1-PIPERAZINYL)THIENO(2,3-D)PYRIMIDINE is a complex organic compound with the molecular formula C29H26N4S. It is part of the thienopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1’-BIPHENYL)-4-YL-4-(4-METHYL-1-PIPERAZINYL)THIENO(2,3-D)PYRIMIDINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often involving purification steps like recrystallization and chromatography .
化学反応の分析
Types of Reactions
5-(1,1’-BIPHENYL)-4-YL-4-(4-METHYL-1-PIPERAZINYL)THIENO(2,3-D)PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions often involve hydrogenation using catalysts like Pd/C.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, hydrogen peroxide (H2O2)
Reducing agents: Hydrogen gas (H2) with Pd/C
Solvents: DMF, dichloromethane (DCM)
Catalysts: Pd/C, platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
科学的研究の応用
5-(1,1’-BIPHENYL)-4-YL-4-(4-METHYL-1-PIPERAZINYL)THIENO(2,3-D)PYRIMIDINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(1,1’-BIPHENYL)-4-YL-4-(4-METHYL-1-PIPERAZINYL)THIENO(2,3-D)PYRIMIDINE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 4-(4-BENZYL-1-PIPERAZINYL)-5-(1,1’-BIPHENYL)-4-YLTHIENO(2,3-D)PYRIMIDINE
- 4-[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-5-(4-METHOXYPHENYL)THIENO(2,3-D)PYRIMIDINE
- 5-METHYL-4-(4-METHYL-1-PIPERAZINYL)THIENO(2,3-D)PYRIMIDINE HYDROCHLORIDE
Uniqueness
What sets 5-(1,1’-BIPHENYL)-4-YL-4-(4-METHYL-1-PIPERAZINYL)THIENO(2,3-D)PYRIMIDINE apart is its unique combination of structural features, which confer specific biological activities and chemical reactivity. Its biphenyl and piperazine moieties contribute to its versatility in various applications .
特性
分子式 |
C23H22N4S |
|---|---|
分子量 |
386.5 g/mol |
IUPAC名 |
4-(4-methylpiperazin-1-yl)-5-(4-phenylphenyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C23H22N4S/c1-26-11-13-27(14-12-26)22-21-20(15-28-23(21)25-16-24-22)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-10,15-16H,11-14H2,1H3 |
InChIキー |
MOJNRBHCXKRPHJ-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(4-ethylphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11979629.png)
![4-[[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-3-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B11979633.png)
![(5Z)-2-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]-5-(1-heptyl-2-thioxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11979637.png)
![(5Z)-3-Ethyl-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979647.png)
![(2-{(E)-[({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11979658.png)


![Ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11979674.png)
![4,4,4-Trifluoro-2-[2-(4-fluorophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione](/img/structure/B11979691.png)
![6-Methyl-5-phenyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B11979702.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979704.png)

![1-(2-Hydroxy-5-methylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11979706.png)

